molecular formula C15H13FN4O2S B4395589 2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

Cat. No. B4395589
M. Wt: 332.4 g/mol
InChI Key: ZVEADCDFLDOPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. Moreover, it has been shown to have a protective effect on the nervous system by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole in lab experiments is its high potency and specificity towards its target enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity to normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for the research of 2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, more studies are needed to elucidate its exact mechanism of action and to identify potential biomarkers for patient selection and monitoring.

Scientific Research Applications

2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(4-methylsulfonylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-23(21,22)13-8-6-11(7-9-13)15-17-19-20(18-15)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEADCDFLDOPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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